Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate
Description
This compound features a methyl benzoate core linked via a thiourea (-NH-CS-NH-) group to a piperazine ring substituted with a 2,5-dimethylphenyl moiety. Its structure combines aromatic, heterocyclic, and thiourea functionalities, making it relevant for applications in medicinal chemistry (e.g., receptor targeting) or agrochemical development. Key structural attributes include:
- Benzoate ester: Enhances lipophilicity and metabolic stability.
- Thiourea linker: Facilitates hydrogen bonding and metal coordination.
- Piperazine-aryl substitution: Modulates steric and electronic interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-8-9-16(2)19(14-15)23-10-12-24(13-11-23)21(27)22-18-7-5-4-6-17(18)20(25)26-3/h4-9,14H,10-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXVQFXVQQAJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivative .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are scalable and efficient methods. These methods allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Methyl 4-[({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbothioyl)amino]benzoate ()
- Structural Differences :
- Piperazine substituent: 5-(trifluoromethyl)pyridinyl vs. 2,5-dimethylphenyl.
- Position of benzoate substitution: Para (C4) vs. ortho (C2).
- The para-substituted benzoate may alter steric interactions compared to the ortho-substituted analogue.
2.2. 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Structural Differences :
- Core structure: Pentanamide chain vs. benzoate-thiourea.
- Piperazine substituent: 2,4-Dichlorophenyl vs. 2,5-dimethylphenyl.
- Functional Implications :
2.3. Metsulfuron Methyl Ester ()
- Structural Differences :
- Core: Sulfonylurea-triazine vs. benzoate-thiourea-piperazine.
- Functional groups: Sulfonylurea (herbicidal activity) vs. thiourea (versatile binding).
- Functional Implications :
2.4. Methyl 4-[2-(4-Phenethylpiperazino)-1-diazenyl]benzoate ()
- Structural Differences :
- Linker: Azo (-N=N-) vs. thiourea.
- Piperazine substituent: Phenethyl vs. 2,5-dimethylphenyl.
- Functional Implications :
Comparative Data Table
Key Research Findings
- Piperazine Substitution :
- Linker Chemistry :
Biological Activity
Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a benzoate moiety. Its structural formula can be represented as follows:
This structure is crucial for understanding its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds related to this compound have shown promising results in inhibiting cell proliferation in vitro.
Table 1: Antitumor Activity of Piperazine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MGC-803 | 10.5 | Apoptosis induction |
| Compound B | HepG-2 | 15.3 | Cell cycle arrest |
| This compound | SKOV-3 | TBD | TBD |
Neuropharmacological Effects
The piperazine moiety is known for its interaction with neurotransmitter systems. Compounds similar to this compound have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors involved in neurotransmission.
- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : Some derivatives promote oxidative stress in tumor cells, enhancing their cytotoxic effects.
Case Studies
Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:
- Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a piperazine derivative exhibited significant antitumor activity against breast cancer models, leading to further investigations into its mechanism involving apoptosis and autophagy pathways .
- Neuropharmacology Research : Research conducted on piperazines indicated their potential as anxiolytic agents in animal models, suggesting that this compound may similarly influence mood-regulating pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
